

In-Depth Technical Guide to m-PEG10-acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *m*-PEG10-acid

Cat. No.: B1193042

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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with 10 PEG units (**m-PEG10-acid**), a discrete PEGylation reagent crucial for researchers, scientists, and professionals in drug development. It details the molecule's specifications, outlines typical experimental protocols for its synthesis and quality control, and illustrates its primary application in bioconjugation.

Core Specifications

m-PEG10-acid is a hydrophilic linker used to modify proteins, peptides, and other molecules. Its defined chain length ensures batch-to-batch consistency, a critical factor in therapeutic applications.

Physicochemical Properties

The key quantitative specifications for **m-PEG10-acid** are summarized below. These values are compiled from various commercial suppliers and represent typical certificates of analysis.

Property	Specification	Source(s)
Molecular Formula	C ₂₂ H ₄₄ O ₁₂	[1][2]
Molecular Weight	500.58 g/mol	[1][2][3]
CAS Number	2409969-94-2	
Purity	≥95% to >98% (Typically determined by HPLC and NMR)	
Appearance	White to off-white oil or solid	
Solubility	Soluble in water, DMSO, DMF, and DCM	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of m-PEG-acid compounds, as well as the protocol for its primary application in bioconjugation.

Synthesis of m-PEG-acid: A Representative Protocol

The synthesis of m-PEG-acid compounds generally involves a two-step process: the formation of a t-butyl ester intermediate followed by deprotection to yield the final carboxylic acid. This method prevents side reactions and typically results in high purity.

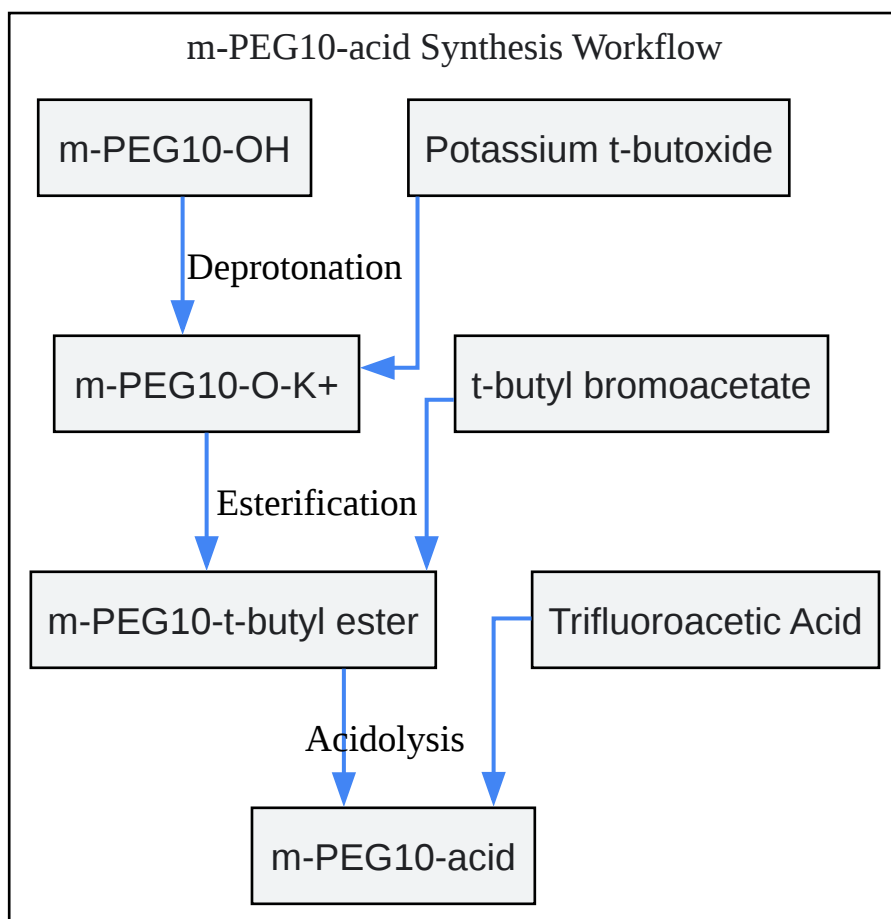
Step 1: Synthesis of m-PEG10-t-butyl ester

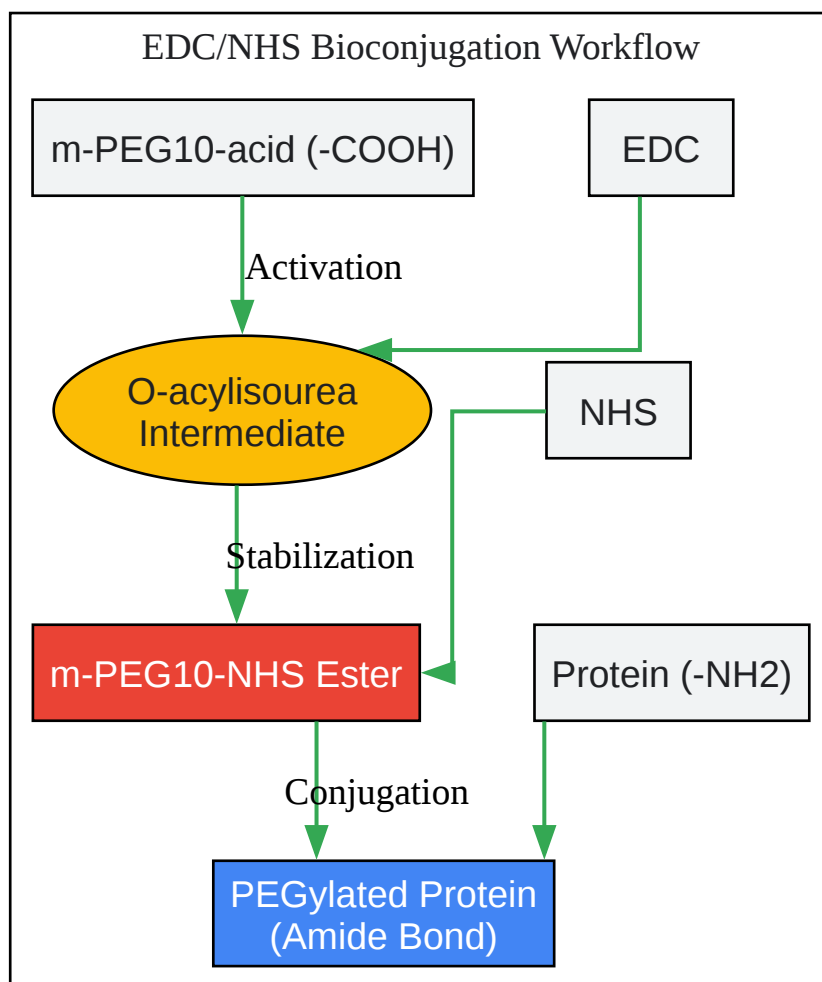
- Azeotropic Distillation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve methoxypoly(ethylene glycol) with 10 units (m-PEG10-OH) in toluene. Heat the mixture to reflux to remove residual water azeotropically. After distillation, cool the reaction mixture.
- Alkoxide Formation:** Cool the solution to approximately 30°C. Add a 1.0 M solution of potassium t-butoxide in t-butanol. Stir the mixture for 2 hours at this temperature to form the potassium alkoxide of m-PEG10-OH.

- Esterification: Add t-butyl bromoacetate to the reaction mixture. Stir the solution at room temperature overnight.
- Work-up and Purification: Filter the reaction mixture to remove potassium bromide salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pure m-PEG10-t-butyl ester.

Step 2: Deprotection to form **m-PEG10-acid**

- Acidolysis: Dissolve the purified m-PEG10-t-butyl ester in a mixture of methylene chloride, trifluoroacetic acid, and a small amount of water.
- Reaction: Stir the solution at room temperature for approximately 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Purification: Remove the solvent and excess acid by rotary evaporation. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl ether) to yield the final **m-PEG10-acid** product.





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